molecular formula C17H24N4O2 B2814503 N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361801-23-0

N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2814503
CAS RN: 2361801-23-0
M. Wt: 316.405
InChI Key: ZDJARHYMQCOSEG-UHFFFAOYSA-N
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Description

“N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure of “N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide” is not available in the search results.


Chemical Reactions Analysis

Pyrazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Future Directions

The future directions for pyrazole derivatives, including “N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide”, could involve the development of novel, potent, and selective inhibitors for various applications. For instance, selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . Additionally, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has shown potential to be developed into potent and selective CDK2 inhibitors for the treatment of cancer .

properties

IUPAC Name

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-3-16(22)20-8-6-14(7-9-20)17(23)19-15-10-18-21(11-15)12(2)13-4-5-13/h3,10-14H,1,4-9H2,2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJARHYMQCOSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C=C(C=N2)NC(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide

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